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molecular formula C14H12ClN3S B1215613 (4-(2-Chlorobenzylthio)-1-methyl-1H-imidazo(4,5-c)pyridine) CAS No. 86073-86-1

(4-(2-Chlorobenzylthio)-1-methyl-1H-imidazo(4,5-c)pyridine)

Cat. No. B1215613
M. Wt: 289.8 g/mol
InChI Key: GEUKKBSCHDHICQ-UHFFFAOYSA-N
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Patent
US04654350

Procedure details

2.76 g of Na is dissolved in 180 ml of ethanol; 19.1 g of o-chlorobenzylmercaptan and 16.76 g of 4-chloro-1-methyl-1H-imidazo(4,5-c)pyridine are added; the mixture is boiled for 16 hours and evaporated; and the residue is worked up in the customary manner to give 4-o-chloro-benzylthio-1-methyl-1H-imidazo(4,5-c)pyridine of m.p. 152°-155° (from ethanol).
[Compound]
Name
Na
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][SH:5].Cl[C:11]1[C:16]2[N:17]=[CH:18][N:19]([CH3:20])[C:15]=2[CH:14]=[CH:13][N:12]=1>C(O)C>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][S:5][C:11]1[C:16]2[N:17]=[CH:18][N:19]([CH3:20])[C:15]=2[CH:14]=[CH:13][N:12]=1

Inputs

Step One
Name
Na
Quantity
2.76 g
Type
reactant
Smiles
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
19.1 g
Type
reactant
Smiles
ClC1=C(CS)C=CC=C1
Name
Quantity
16.76 g
Type
reactant
Smiles
ClC1=NC=CC2=C1N=CN2C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(CSC2=NC=CC3=C2N=CN3C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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